molecular formula C13H21N B13269396 (Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine

(Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine

Cat. No.: B13269396
M. Wt: 191.31 g/mol
InChI Key: UOPQKOGFEHHUSX-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine is a secondary amine featuring a butan-2-yl group attached to a benzyl moiety substituted with methyl groups at the 2- and 5-positions of the phenyl ring. For instance, the hydrochloride salt of its positional isomer, (butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride (CAS 1240578-41-9), has a molecular formula of C₁₃H₂₂ClN, a molecular weight of 227.77 g/mol, and a purity of ≥98% . The 2,5-dimethyl substitution pattern likely enhances lipophilicity and steric bulk compared to other isomers, influencing its reactivity and biological activity.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]butan-2-amine

InChI

InChI=1S/C13H21N/c1-5-12(4)14-9-13-8-10(2)6-7-11(13)3/h6-8,12,14H,5,9H2,1-4H3

InChI Key

UOPQKOGFEHHUSX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=C(C=CC(=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine typically involves the reaction of 2,5-dimethylbenzyl chloride with butan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety and environmental controls to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine interactions with biological systems.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can affect pathways involved in cellular signaling, enzyme activity, and receptor binding .

Comparison with Similar Compounds

Positional Isomers: Substituent Effects on Activity

The position of methyl groups on the phenyl ring significantly impacts molecular interactions. For example:

  • 3,5-Dimethylphenyl derivatives : highlights that N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide demonstrated potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM). This suggests that meta-substituted methyl groups on the phenyl ring enhance activity in certain contexts, likely due to optimized electron-withdrawing effects and lipophilicity .

Aromatic System Modifications

Variations in the aromatic moiety or substituent electronics further differentiate activity:

  • Fluorophenyl furan derivative: Butan-2-yl({[5-(4-fluorophenyl)furan-2-yl]methyl})amine (C₁₅H₁₈FNO) incorporates a fluorinated furan ring, which may enhance metabolic stability and bioavailability due to fluorine’s electronegativity and furan’s planar structure .

Table 2: Electronic and Structural Variations

Compound Aromatic System Molecular Formula Key Feature
Target compound 2,5-Dimethylphenyl C₁₃H₂₁N High lipophilicity
Trifluoromethyl sulfanyl analog 4-CF₃S-phenyl C₁₂H₁₆F₃NS Electron-withdrawing
Fluorophenyl furan analog 4-Fluorophenyl-furan C₁₅H₁₈FNO Enhanced stability

Amine Side Chain Modifications

The length and branching of the alkyl chain influence solubility and steric effects:

  • alpha-Ethyl 2C-D (1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine): Features a butan-2-amine chain similar to the target compound but with methoxy and methyl groups on the phenyl ring. Analytical techniques like GC-MS and FTIR-ATR confirmed its purity and structural integrity, methodologies applicable to characterizing the target compound .
  • 4-Phenylbutan-2-yl derivative: 1-(2,5-Dimethylfuran-3-yl)ethylamine (C₁₈H₂₅NO) introduces a phenylbutan-2-yl chain, increasing molecular weight (271.40 g/mol) and hydrophobicity, which may reduce aqueous solubility compared to the target compound .

Key Research Findings and Implications

  • Substituent Position : Meta-substituted methyl groups (e.g., 3,5-dimethyl) in carboxamides show superior PET inhibition compared to ortho/para isomers, suggesting that electronic and steric factors are critical .
  • Lipophilicity : The 2,5-dimethylphenyl group in the target compound likely enhances membrane permeability, a property shared with PET-inhibiting carboxamides .
  • Analytical Methods : Techniques such as GC-MS, FTIR, and HPLC-TOF (as used for alpha-ethyl 2C-D) are essential for characterizing structural analogs and verifying purity .

Biological Activity

(Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine, also known as 4-{[(2,5-dimethylphenyl)methyl]amino}butan-2-ol, is an organic compound characterized by a secondary alcohol group and a dimethylphenyl moiety. Its unique structure suggests potential interactions with biological systems, influencing enzyme activity and receptor binding. This article examines the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C13H19N
  • Molecular Weight : 193.29 g/mol
  • Structural Features :
    • Secondary alcohol functionality
    • Dimethylphenyl substitution

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with biological targets. These interactions can modulate enzyme activity and influence various physiological processes. The compound may act as an inhibitor for certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Interaction :
    • Potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
    • Studies have shown that derivatives of similar structures demonstrate significant inhibitory effects on these enzymes, suggesting that this compound might share similar properties .
  • Antioxidant Activity :
    • The compound's structural features may contribute to antioxidant properties, which are crucial for mitigating oxidative stress in biological systems .
  • Pharmacological Applications :
    • Potential applications in drug design due to its ability to interact with various biological targets. This interaction could lead to the development of new therapeutic agents.

Data Table: Biological Activities of Related Compounds

Compound NameEnzyme Inhibition (IC50 µM)Antioxidant ActivityNotes
4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol0.52 (BuChE)ModerateSignificant selectivity for BuChE
Compound 6f0.52 (BuChE)HighStrong binding affinity
Compound 6j3.65 (BuChE)ModerateComparable to known inhibitors

Case Studies

Several studies have explored the effects of compounds structurally related to this compound:

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